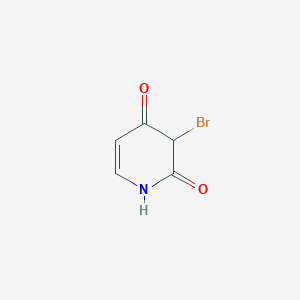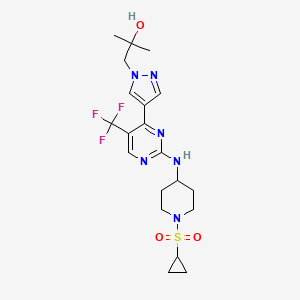
Cdk2-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-23 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in driving the proliferation of certain cancers, including those with CCNE1 amplification and breast cancers that have acquired resistance to CDK4/6 inhibitors . The development of selective CDK2 inhibitors like this compound is significant for cancer therapy, as it allows for targeted treatment with potentially reduced toxicity compared to non-selective inhibitors .
Preparation Methods
The synthesis of Cdk2-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives, which are known for their anticancer properties . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as halophenyl acetamide . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Cdk2-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
Cdk2-IN-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK2 in various cellular processes . In biology, it is used to investigate the mechanisms of cell cycle regulation and the effects of CDK2 inhibition on cell proliferation . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers with CDK2 dysregulation . Additionally, it has applications in the development of new cancer therapies and the study of drug resistance mechanisms .
Mechanism of Action
Cdk2-IN-23 exerts its effects by selectively inhibiting the activity of CDK2. This inhibition leads to the arrest of the cell cycle at the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting cell proliferation . The molecular targets of this compound include the CDK2-cyclin E complex, which is essential for the transition from the G1 to the S phase of the cell cycle . By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Cdk2-IN-23 is unique among CDK2 inhibitors due to its high selectivity and potency. Similar compounds include INX-315 and NU6300, which also target CDK2 but differ in their chemical structures and mechanisms of action . INX-315, for example, is known for its ability to induce cell cycle arrest and senescence in solid tumors, while NU6300 is an irreversible inhibitor that forms a covalent bond with CDK2 . These differences highlight the uniqueness of this compound and its potential advantages in cancer therapy.
Properties
Molecular Formula |
C20H27F3N6O3S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C20H27F3N6O3S/c1-19(2,30)12-28-11-13(9-25-28)17-16(20(21,22)23)10-24-18(27-17)26-14-5-7-29(8-6-14)33(31,32)15-3-4-15/h9-11,14-15,30H,3-8,12H2,1-2H3,(H,24,26,27) |
InChI Key |
HTBKVAJZYRVZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)C2=NC(=NC=C2C(F)(F)F)NC3CCN(CC3)S(=O)(=O)C4CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


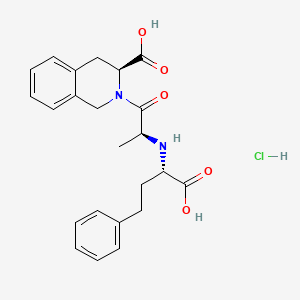
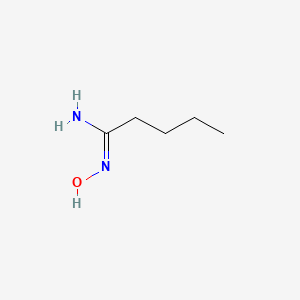
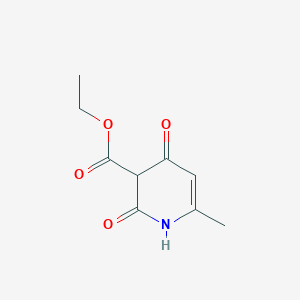
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
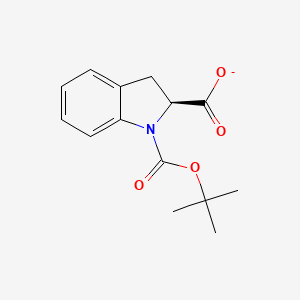
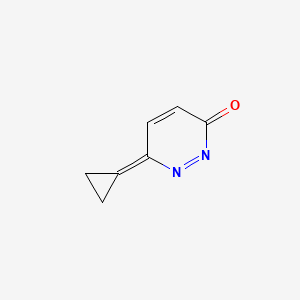
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)

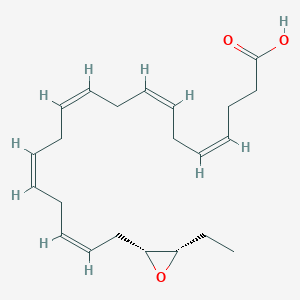
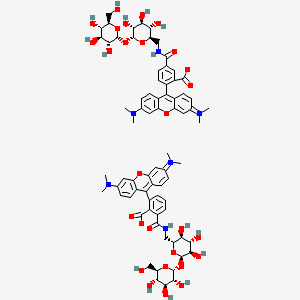
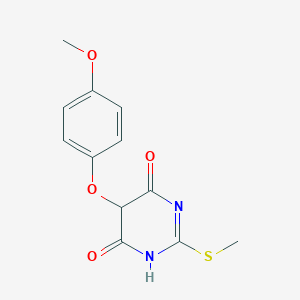

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
